

# Technical Guide: 2-Bromo-3,5-difluorobenzoic acid (CAS 651027-01-9)

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## Compound of Interest

Compound Name: 2-Bromo-3,5-difluorobenzoic acid

Cat. No.: B1280481

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## Introduction

**2-Bromo-3,5-difluorobenzoic acid** is a halogenated aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the benzene ring, imparts specific reactivity and properties that make it a valuable intermediate in the design and synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, a representative synthetic protocol, its applications in synthetic chemistry, and expected spectroscopic characteristics.

## Physicochemical Properties

**2-Bromo-3,5-difluorobenzoic acid** is a solid at room temperature, typically appearing as a cream or beige powder or crystalline solid.<sup>[1]</sup> Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	651027-01-9	[1][2]
Molecular Formula	C <sub>7</sub> H <sub>3</sub> BrF <sub>2</sub> O <sub>2</sub>	[1][2]
Molecular Weight	237.00 g/mol	[1][2]
Appearance	Cream beige granular or crystalline solid	[3]
Melting Point	140-142 °C	[4]
Boiling Point	279.6 °C at 760 mmHg	[1]
Purity	Typically ≥97-98%	[1]
Storage	Sealed in a dry place at room temperature	[1]

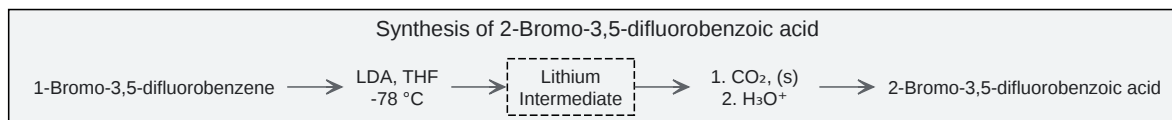
## Synthesis

While a specific, detailed synthesis protocol for **2-bromo-3,5-difluorobenzoic acid** is not readily available in peer-reviewed literature, a representative method can be proposed based on established organometallic procedures for the synthesis of polysubstituted benzoic acids. A common route involves the directed ortho-metalation of a suitable precursor followed by carboxylation.

## Representative Experimental Protocol: Synthesis via Lithiation-Carboxylation

This protocol is a representative example based on the synthesis of structurally similar compounds.

Reaction Scheme:



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Caption: Proposed synthesis of **2-Bromo-3,5-difluorobenzoic acid**.

Materials:

- 1-Bromo-3,5-difluorobenzene
- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi)
- Diisopropylamine
- Dry ice (solid CO<sub>2</sub>)
- Hydrochloric acid (HCl), aqueous solution
- Diethyl ether
- Magnesium sulfate (MgSO<sub>4</sub>) or Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

- Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. To this, add diisopropylamine followed by the slow, dropwise addition of an equimolar amount of n-butyllithium solution, maintaining the temperature below -70 °C. Stir the resulting LDA solution for 30 minutes at -78 °C.

- **Lithiation:** Slowly add a solution of 1-bromo-3,5-difluorobenzene in anhydrous THF to the freshly prepared LDA solution at -78 °C. The reaction mixture is stirred at this temperature for 2-3 hours to ensure the formation of the lithiated intermediate. The regioselectivity of the lithiation is directed by the bromine atom.
- **Carboxylation:** Quench the reaction by adding an excess of crushed dry ice in one portion. The temperature of the reaction mixture should be kept below -60 °C during the addition. Allow the mixture to slowly warm to room temperature overnight with continuous stirring.
- **Work-up and Isolation:** Once at room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride, followed by acidification with 1 M HCl until the pH is acidic. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).
- **Purification:** Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude **2-bromo-3,5-difluorobenzoic acid** can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the final product.

## Applications in Drug Discovery and Organic Synthesis

**2-Bromo-3,5-difluorobenzoic acid** is a valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. The presence of three distinct functional handles—the carboxylic acid, the bromo group, and the fluorinated benzene ring—allows for a variety of subsequent chemical transformations.

### Amide Bond Formation

The carboxylic acid moiety can be readily converted to amides, which are common functional groups in many biologically active compounds. This is typically achieved by activating the carboxylic acid (e.g., conversion to an acid chloride or using coupling reagents like HATU or EDC) followed by reaction with a primary or secondary amine.

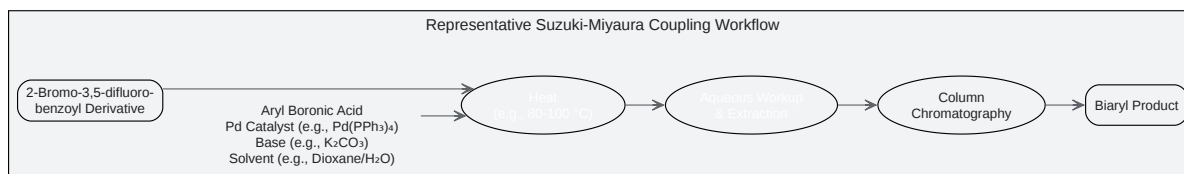
### Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are cornerstones of modern drug discovery.

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.
- Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.
- Heck Reaction: Reaction with alkenes to form substituted styrenes.
- Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

## Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol illustrates a general procedure for the Suzuki-Miyaura coupling of a derivative of **2-bromo-3,5-difluorobenzoic acid**.



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Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Materials:

- Ester or amide derivative of **2-bromo-3,5-difluorobenzoic acid**
- Arylboronic acid

- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, Pd(dppf)Cl<sub>2</sub>)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>)
- Anhydrous solvent (e.g., dioxane, toluene, DMF)
- Water (degassed)

#### Procedure:

- Reaction Setup: In a Schlenk flask, combine the **2-bromo-3,5-difluorobenzoic acid** derivative, the arylboronic acid (1.1-1.5 equivalents), the base (2-3 equivalents), and the palladium catalyst (1-5 mol%).
- Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Solvent Addition: Add the degassed solvent(s) via syringe.
- Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
- Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography on silica gel to obtain the desired biaryl product.

## Spectroscopic Characterization

While specific spectral data is not publicly available, the expected spectroscopic characteristics can be inferred from the structure and data for similar compounds.

Spectroscopy	Expected Characteristics
$^1\text{H}$ NMR	The spectrum is expected to show two signals in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the two aromatic protons. Each signal would likely appear as a doublet of doublets or a more complex multiplet due to coupling with the adjacent fluorine atoms and the other proton. The carboxylic acid proton would appear as a broad singlet far downfield (>10 ppm), which may be exchangeable with $\text{D}_2\text{O}$ .
$^{13}\text{C}$ NMR	The spectrum should display seven distinct signals. The carboxyl carbon would be the most deshielded (approx. 165-175 ppm). The aromatic carbons directly bonded to fluorine would show large one-bond C-F coupling constants. The carbon bearing the bromine atom would be shifted downfield compared to an unsubstituted carbon.
$^{19}\text{F}$ NMR	Two distinct signals are expected, one for each fluorine atom, as they are in different chemical environments. These signals would likely appear as multiplets due to coupling with each other and with the aromatic protons.
IR Spectroscopy	Key absorbances would include a broad O-H stretch for the carboxylic acid (approx. 2500-3300 $\text{cm}^{-1}$ ), a strong C=O stretch (approx. 1700 $\text{cm}^{-1}$ ), C-F stretches (approx. 1100-1300 $\text{cm}^{-1}$ ), and C-Br stretch (in the fingerprint region).
Mass Spectrometry	The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom ( $^{79}\text{Br}$ and $^{81}\text{Br}$ in approximately a 1:1 ratio).

## Biological Activity

To date, there is no publicly available information on the biological activity or mechanism of action of **2-bromo-3,5-difluorobenzoic acid** itself. Its primary role in the life sciences is as an intermediate in the synthesis of potentially bioactive molecules. The incorporation of fluorine atoms is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity of a drug candidate. Therefore, derivatives of **2-bromo-3,5-difluorobenzoic acid** are of significant interest in drug discovery programs.

## Safety Information

**2-Bromo-3,5-difluorobenzoic acid** should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.

Hazard Statements (Typical):

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements (Typical):

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

## Conclusion

**2-Bromo-3,5-difluorobenzoic acid** is a valuable and versatile synthetic intermediate. Its trifunctional nature allows for sequential and site-selective modifications, making it an attractive



starting material for the synthesis of complex, highly functionalized molecules for applications in drug discovery, agrochemicals, and materials science. While data on its biological properties are currently unavailable, its utility as a scaffold for creating novel chemical entities is well-established by analogy to similar halogenated benzoic acids.

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